2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate
Description
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate is a synthetic organophosphorus compound characterized by a central phosphorus atom bonded to two 2-chloroethyl groups, a 2-hydroxyethyl group, and an additional 2-chloroethyl chain via an amidate linkage. Its reactivity stems from the chloroethyl groups, which can form reactive intermediates capable of cross-linking DNA or proteins .
Properties
CAS No. |
78218-71-0 |
|---|---|
Molecular Formula |
C8H17Cl3NO4P |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino-(2-chloroethoxy)phosphoryl]oxyethanol |
InChI |
InChI=1S/C8H17Cl3NO4P/c9-1-4-12(5-2-10)17(14,15-7-3-11)16-8-6-13/h13H,1-8H2 |
InChI Key |
VWFFRRORGKQUOU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)P(=O)(OCCO)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B 641 involves the reaction of bis(2-chloroethyl)amine with phosphoryl chloride and ethylene glycol. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The process involves:
Reaction of bis(2-chloroethyl)amine with phosphoryl chloride: This step forms an intermediate compound.
Addition of ethylene glycol: This step completes the synthesis, resulting in the formation of B 641.
Industrial Production Methods
Industrial production of B 641 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
B 641 undergoes various chemical reactions, including:
Oxidation: B 641 can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups in B 641, leading to new derivatives.
Substitution: B 641 can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphoryl derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
B 641 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for potential therapeutic uses, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of B 641 involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways depend on the application and the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound belongs to a family of N,N-bis(2-chloroethyl)phosphoramidates, where substituents on the phosphorus atom modulate solubility, stability, and biological activity. Key analogues include:
Reactivity and Mechanism of Action
- Alkylation Potential: The target compound’s chloroethyl groups generate aziridinium ions, enabling DNA cross-linking.
- Metabolic Stability : Unlike cyclophosphamide (a prodrug requiring hepatic activation), the target compound and its methyl analogue act directly, bypassing metabolic dependencies .
- Carbamoylation : Unlike nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea), phosphoramidates lack carbamoylating activity, focusing solely on alkylation .
Pharmacokinetic and Toxicological Profiles
| Parameter | Target Compound | Methyl Analogue | Phosphoramidic Dichloride |
|---|---|---|---|
| Solubility | Moderate (hydroxyl enhances hydrophilicity) | Low (methyl increases lipophilicity) | Very low (chloride substituents) |
| Plasma Half-Life | ~30–60 min | ~15–20 min | <5 min |
| Therapeutic Index | Higher (reduced acute toxicity) | Lower (rapid degradation) | Negligible (high reactivity) |
| DNA Binding Capacity | Moderate | High | Very high (unstable intermediates) |
Research Findings
- Toxicity Reduction : The hydroxyl group in the target compound decreases protein binding compared to cyclohexyl-substituted nitrosoureas, which bind extensively to proteins (e.g., 40–60% plasma protein binding in 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) .
- Synergy with Enzymes : Unlike cyclophosphamide, which relies on aldehyde oxidase for detoxification to carboxyphosphamide, the target compound’s stability reduces dependence on enzymatic pathways .
- Comparative Efficacy : In L1210 leukemia models, alkylating phosphoramidates show superior activity to carbamoylating agents but require balanced solubility for optimal therapeutic indexes .
Biological Activity
2-Chloroethyl 2-hydroxyethyl N,N-bis(2-chloroethyl)phosphoramidate is a phosphoramidate compound with potential biological activity, particularly in the context of its alkylating properties. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H17Cl3NO4P
- Molecular Weight : 305.55 g/mol
- CAS Number : 3060563
This compound acts primarily as an alkylating agent, which means it can add alkyl groups to DNA, leading to cross-linking and subsequent cellular damage. This mechanism is similar to that of other well-known alkylating agents used in chemotherapy.
Antitumor Effects
Research indicates that compounds similar to 2-chloroethyl phosphoramidates exhibit significant antitumor activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by damaging DNA and interfering with cell cycle progression.
- Case Study : In a study evaluating the efficacy of alkylating agents against L1210 leukemia in mice, certain derivatives demonstrated enhanced antitumor activity compared to their parent compounds .
Cytotoxicity and DNA Damage
The biological activity of this compound also includes cytotoxic effects on various cell lines.
- Mechanisms :
Inflammatory Response
Exposure to this compound has been linked to inflammatory responses in cellular models. The induction of pro-inflammatory cytokines and mediators such as COX-2 and iNOS has been documented.
- Research Findings : Studies show that pre-treatment with antioxidants like glutathione can mitigate the inflammatory response induced by exposure to related compounds .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
